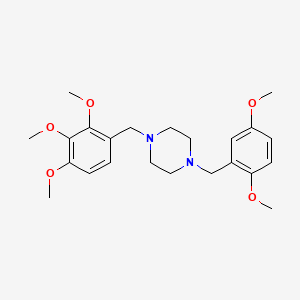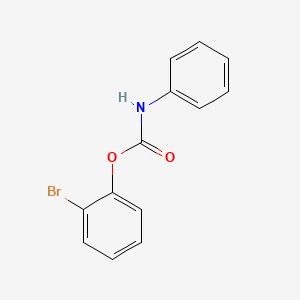![molecular formula C18H25N3O3 B4880477 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide, also known as MPBD or N-[(3R)-1-benzoyl-3-piperidinyl]-N-(4-morpholinylmethyl)carboxamide, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MPBD is a piperidinecarboxamide derivative that has been found to have potential as a therapeutic agent due to its ability to interact with certain biological targets in the body.
作用机制
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide is believed to act on certain biological targets in the body, including the mu-opioid receptor and the dopamine transporter. Its interaction with these targets is thought to result in its potential therapeutic effects, such as its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in animal studies. These effects include increased pain tolerance, decreased drug-seeking behavior, and reduced withdrawal symptoms in opioid-dependent animals. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been found to have potential as an antidepressant, as it has been found to increase levels of certain neurotransmitters in the brain.
实验室实验的优点和局限性
One advantage of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to interact with certain biological targets in the body makes it a promising candidate for further research. However, one limitation of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential for abuse, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
未来方向
There are several future directions for research involving 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide. One area of research could focus on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. Another area of research could focus on its potential as an anti-addictive agent, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in animal models.
合成方法
The synthesis of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzoyl chloride, followed by the reaction of the resulting benzoylpiperidine with morpholine. The final product is obtained through the reaction of the benzoylpiperidinemorpholine with carboxylic acid. This synthesis method has been reported in several scientific publications and is considered reliable.
科学研究应用
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
属性
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-17(22)15-4-6-21(7-5-15)18(23)16-3-1-2-14(12-16)13-20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPKONRMGKVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Morpholin-4-ylmethyl)phenyl]carbonyl}piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)

![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)